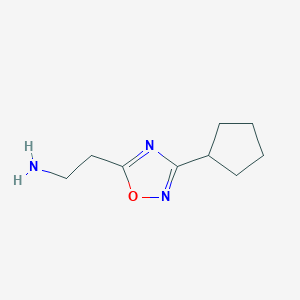

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-6-5-8-11-9(12-13-8)7-3-1-2-4-7/h7H,1-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPRTEZOOXGUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NOC(=N2)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Anticancer Activity :

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 1 | HT-29 (Colon Adenocarcinoma) | 2.76 |

| Compound 2 | OVXF 899 (Ovarian Adenocarcinoma) | 9.27 |

| Compound 3 | LXFA 629 (Other Tumor Lines) | 0.003 |

These findings suggest that modifications to the oxadiazole structure can enhance potency as anticancer agents .

Antimicrobial and Antiviral Properties :

The compound has also been studied for its antimicrobial and antiviral activities. Certain derivatives have shown efficacy in inhibiting bacterial growth and viral replication, potentially through enzyme inhibition mechanisms.

Biological Studies

The biological effects of the compound are attributed to its interaction with specific molecular targets, such as enzymes involved in cancer progression.

Sirtuin Inhibition :

Studies have demonstrated that oxadiazole derivatives can inhibit human Sirtuin 2 (hSirt2), which is implicated in various pathological conditions including cancer. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Immunomodulatory Effects :

Research indicates that oxadiazole-based compounds may modulate immune responses by inhibiting PD-1/PD-L1 interactions, suggesting potential applications in cancer immunotherapy .

Material Science

In addition to biological applications, this compound is explored for its utility in developing new materials. Its unique chemical structure allows it to be used as a building block for synthesizing complex molecules and materials such as fluorescent dyes and sensors .

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer properties of this compound against breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 15 µM after 48 hours of treatment .

Case Study 2: Antimicrobial Activity

An investigation assessed the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects on pathogens like Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. For example, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, focusing on substituent variations and physicochemical properties:

Key Observations :

- Electron-Donating Groups (e.g., 4-methoxyphenyl in ): May improve solubility but reduce oxidative stability.

- Hydrochloride Salts : Most analogs are marketed as hydrochloride salts to enhance aqueous solubility and crystallinity .

Antimicrobial Activity

- m-Toluyl and Pyrimidyl Analogs : Derivatives such as 2-(3-m-toluyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl and 2-(3-pyrimidyl-1,2,4-oxadiazol-5-yl)-3,4-(methylenedioxy)-cinnamyl demonstrated potent antibacterial activity against Staphylococcus aureus (4× more potent than metronidazole) .

Biological Activity

2-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring , characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is with a molecular weight of approximately 181.23 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can inhibit various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression. Some studies have shown that derivatives of oxadiazoles can selectively inhibit human CAs at nanomolar concentrations .

- Cellular Pathways : The compound may influence apoptotic pathways by modulating the expression of proteins such as p53 and caspase-3, leading to increased apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below are notable findings:

Anticancer Activity

Several studies have assessed the anticancer potential of oxadiazole derivatives:

- Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with IC50 values in the micromolar range .

- Mechanism of Action : Flow cytometry analyses indicated that these compounds induce apoptosis in a dose-dependent manner. The activation of apoptotic pathways was confirmed through increased levels of p53 and cleaved caspase-3 .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Inhibition Studies : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,4-Oxadiazole Derivative A | Structure A | Moderate anticancer activity |

| 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine | Structure B | High selectivity for hCA IX |

| 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine | Structure C | Antimicrobial properties |

Study 1: Anticancer Efficacy

In a recent study published in MDPI, various oxadiazole derivatives were synthesized and tested for their anticancer efficacy. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against leukemia cell lines .

Study 2: Enzyme Inhibition

A screening assay demonstrated that several oxadiazole derivatives effectively inhibited carbonic anhydrases associated with cancer. The most potent inhibitor showed K_i values in the picomolar range against hCA IX and hCA II .

Q & A

Q. Q1. What are the established synthetic routes for 2-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of cyclopentyl-substituted precursors with ethylenediamine derivatives under controlled conditions. Key steps include:

- Catalyst selection : Use of triethylamine or DMAP to enhance nucleophilic substitution efficiency in oxadiazole ring formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and reduce side-product formation .

- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .

Validation : Purity is confirmed via ¹H/¹³C NMR (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) and HPLC-MS (m/z ~209 [M+H]⁺) .

Q. Q2. How do structural variations in the cyclopentyl and oxadiazole moieties affect physicochemical properties?

Methodological Answer:

- Lipophilicity : Cyclopentyl substitution increases logP values compared to smaller alkyl groups (e.g., methyl), enhancing membrane permeability .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, attributed to the oxadiazole ring’s rigidity .

- Solubility : Hydrochloride salt forms (e.g., 2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride) improve aqueous solubility for biological assays .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported biological activity data for this compound (e.g., apoptosis induction vs. cytotoxicity)?

Methodological Answer:

- Dose-response profiling : Use IC₅₀ curves (e.g., MTT assays) to distinguish apoptotic (caspase-3 activation at low µM) from cytotoxic effects (necrosis at higher concentrations) .

- Mechanistic validation : Combine Western blotting (p53 upregulation) and flow cytometry (Annexin V/PI staining) to confirm apoptosis pathways .

- Control experiments : Compare with structurally related analogs (e.g., phenyl-substituted oxadiazoles) to isolate cyclopentyl-specific effects .

Q. Q4. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

- Molecular docking : Use X-ray crystallography data (e.g., PDB: 8GEM) to model interactions with CRBP1 or caspase-3 active sites .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups .

- ADMET prediction : Tools like SwissADME assess metabolic stability and blood-brain barrier penetration for CNS applications .

Q. Q5. What analytical techniques are critical for characterizing stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose compounds to pH 1–13 buffers and monitor degradation via UPLC-PDA (e.g., oxadiazole ring cleavage at λ 254 nm) .

- Long-term stability : Store hydrochloride salts at 4°C (lyophilized) to prevent hydrolysis, confirmed by NMR stability assays over 6 months .

Contradictions and Open Questions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.